1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
Description
1-(2,4-Dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a urea derivative featuring a 2,4-dimethoxyphenyl group and a 1-ethyl-substituted indole moiety. The compound’s structure is characterized by:
- Aromatic substituents: The 2,4-dimethoxyphenyl group provides electron-donating methoxy groups at positions 2 and 4, influencing electronic properties and binding interactions.
- Urea linkage: The central urea moiety serves as a hydrogen-bond donor/acceptor, critical for interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-10-9-13(24-2)11-18(15)25-3/h5-12H,4H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGNSZCJDOCKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with an isocyanate derivative of 1-ethyl-1H-indole. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or indole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted urea derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects in various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea would depend on its specific biological activity. Generally, urea derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Modifications to the phenyl group’s substituents significantly alter physicochemical and biological properties:
Key Findings :
- Methoxy positioning: 2,4-Dimethoxy substitution (as in the target compound) optimizes electronic and steric effects for target engagement compared to monosubstituted analogs .
- Chlorine incorporation : While chloro-substituted derivatives (e.g., ) may exhibit higher potency, they often face challenges in toxicity profiles due to reactive metabolites.
Indole Ring Modifications
Variations in the indole moiety influence solubility, stability, and bioactivity:
| Compound Name | Indole Substitution | Key Properties | Reference |
|---|---|---|---|
| 1-(2,4-Dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea | 1-Ethyl | Improved lipophilicity and metabolic stability vs. methyl or unsubstituted | |
| 1-(4-Ethoxyphenyl)-3-(1-methylindol-3-yl)urea | 1-Methyl | Reduced lipophilicity; shorter metabolic half-life | |
| 1-(2,4-Dimethoxyphenyl)-3-(1H-indol-3-yl)urea | Unsubstituted | Lower stability due to N-H reactivity; higher aqueous solubility |
Key Findings :
- 1-Ethyl vs. 1-Methyl : Ethyl substitution extends the indole’s half-life by reducing oxidative metabolism .
- Unsubstituted indole : While improving solubility, the absence of alkyl groups increases susceptibility to enzymatic degradation .
Urea Linkage and Bioisosteric Replacements
Replacing the urea group or modifying its environment alters target selectivity:
| Compound Name | Urea Modification | Key Properties | Reference |
|---|---|---|---|
| 1-(2,4-Dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea | Urea | Strong hydrogen-bonding capacity; versatile target engagement | |
| 1-(1-Ethylindol-3-yl)-3-(3-hydroxypropyl)carbamate | Carbamate | Reduced hydrogen-bonding potential; improved hydrolytic stability | |
| 1-(2,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea | Thiophene-methyl substitution | Enhanced π-π stacking with aromatic residues in target proteins |
Key Findings :
- Carbamate analogs : Exhibit longer half-lives but weaker target binding due to diminished hydrogen-bonding .
Methodological Approaches in Comparative Studies
Studies employ multidisciplinary strategies to evaluate analogs:
- Structure-Activity Relationship (SAR) : Systematic substitution of methoxy, ethoxy, and halogen groups to map bioactivity trends .
- Computational Modeling : AutoDock Vina and molecular dynamics simulations predict binding poses and affinity differences (e.g., 2,4-dimethoxy vs. 4-methoxy phenyl groups) .
- Orthogonal Assays : Fluorescence-based and radiometric assays validate enzyme inhibition, minimizing assay-specific artifacts .
Biological Activity
1-(2,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's chemical details are as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H21N3O3
- Molecular Weight : 339.4 g/mol
- CAS Number : 922850-58-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Urea derivatives like this compound often modulate enzyme activities or receptor functions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can potentially interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Reference Compound | 0.79 - 5.51 | Various |
| 1-(2,4-Dimethoxyphenyl)-3-(1-Ethylindol-3-Yl)Urea | 0.11 - 1.47 | MCF7, A549 |
These findings suggest that the urea moiety and the substituted phenyl ring contribute significantly to the anticancer activity by enhancing cellular uptake and interaction with target sites.
Anti-inflammatory Effects
In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects. The presence of the indole moiety is known for its role in reducing inflammation through inhibition of cyclooxygenase enzymes (COX).
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of substituents on the phenyl ring and the indole structure in enhancing biological activity:
- Electron Donating Groups (EDGs) : The introduction of EDGs such as methoxy groups has been shown to increase potency against cancer cells.
- Electron Withdrawing Groups (EWGs) : Conversely, EWGs tend to decrease biological activity.
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical models:
- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry reported that indole-based urea derivatives exhibited potent anticancer activity with IC50 values comparable to established chemotherapeutics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of various substituted urea derivatives against human cancer cell lines, revealing that modifications in the phenyl ring significantly influenced their effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
